Cas no 2648941-50-6 (3-(methylsulfanyl)cyclopentane-1-thiol, Mixture of diastereomers)

3-(methylsulfanyl)cyclopentane-1-thiol, Mixture of diastereomers 化学的及び物理的性質
名前と識別子
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- 3-(methylsulfanyl)cyclopentane-1-thiol
- EN300-26978654
- 2648941-50-6
- SCHEMBL23919366
- 3-(methylsulfanyl)cyclopentane-1-thiol, Mixture of diastereomers
- Cyclopentanethiol, 3-(methylthio)-
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- MDL: MFCD34167740
- インチ: 1S/C6H12S2/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3
- InChIKey: HXZBBLCLKUIDFH-UHFFFAOYSA-N
- ほほえんだ: S(C)C1CCC(C1)S
計算された属性
- せいみつぶんしりょう: 148.03804273g/mol
- どういたいしつりょう: 148.03804273g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 72.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 密度みつど: 1.06±0.1 g/cm3(Predicted)
- ふってん: 222.5±33.0 °C(Predicted)
- 酸性度係数(pKa): 10.43±0.40(Predicted)
3-(methylsulfanyl)cyclopentane-1-thiol, Mixture of diastereomers 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26978654-1.0g |
3-(methylsulfanyl)cyclopentane-1-thiol |
2648941-50-6 | 95.0% | 1.0g |
$986.0 | 2025-03-20 | |
Enamine | EN300-26978654-5.0g |
3-(methylsulfanyl)cyclopentane-1-thiol |
2648941-50-6 | 95.0% | 5.0g |
$2858.0 | 2025-03-20 | |
Enamine | EN300-26978654-10g |
3-(methylsulfanyl)cyclopentane-1-thiol, Mixture of diastereomers |
2648941-50-6 | 95% | 10g |
$4236.0 | 2023-09-11 | |
Enamine | EN300-26978654-0.5g |
3-(methylsulfanyl)cyclopentane-1-thiol |
2648941-50-6 | 95.0% | 0.5g |
$768.0 | 2025-03-20 | |
Enamine | EN300-26978654-2.5g |
3-(methylsulfanyl)cyclopentane-1-thiol |
2648941-50-6 | 95.0% | 2.5g |
$1931.0 | 2025-03-20 | |
Enamine | EN300-26978654-5g |
3-(methylsulfanyl)cyclopentane-1-thiol, Mixture of diastereomers |
2648941-50-6 | 95% | 5g |
$2858.0 | 2023-09-11 | |
1PlusChem | 1P028X59-50mg |
3-(methylsulfanyl)cyclopentane-1-thiol,Mixtureofdiastereomers |
2648941-50-6 | 95% | 50mg |
$335.00 | 2024-05-08 | |
1PlusChem | 1P028X59-250mg |
3-(methylsulfanyl)cyclopentane-1-thiol,Mixtureofdiastereomers |
2648941-50-6 | 95% | 250mg |
$664.00 | 2024-05-08 | |
1PlusChem | 1P028X59-1g |
3-(methylsulfanyl)cyclopentane-1-thiol,Mixtureofdiastereomers |
2648941-50-6 | 95% | 1g |
$1281.00 | 2024-05-08 | |
1PlusChem | 1P028X59-5g |
3-(methylsulfanyl)cyclopentane-1-thiol,Mixtureofdiastereomers |
2648941-50-6 | 95% | 5g |
$3595.00 | 2024-05-08 |
3-(methylsulfanyl)cyclopentane-1-thiol, Mixture of diastereomers 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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8. Back matter
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10. Back matter
3-(methylsulfanyl)cyclopentane-1-thiol, Mixture of diastereomersに関する追加情報
Introduction to 3-(methylsulfanyl)cyclopentane-1-thiol, Mixture of diastereomers (CAS No. 2648941-50-6)
3-(methylsulfanyl)cyclopentane-1-thiol, Mixture of diastereomers (CAS No. 2648941-50-6), is a compound of significant interest in the field of pharmaceutical chemistry and chemical biology. This mixture of diastereomers exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the methylsulfanyl group and the cyclopentane ring system imparts distinct reactivity and binding characteristics, which have been explored in recent research for potential therapeutic applications.
The compound's molecular structure, characterized by a five-membered cyclopentane ring substituted with a methylsulfanyl group at the 3-position and a thiol (-SH) group at the 1-position, contributes to its versatility in synthetic chemistry. The mixture of diastereomers arises from the stereochemical differentiation at the sulfur atom, leading to a collection of related compounds with varying spatial arrangements. This stereochemical diversity has been a focal point in recent studies, as it can influence the compound's interactions with biological targets.
In recent years, there has been growing interest in the development of thiol-containing compounds due to their role as key intermediates in drug discovery. The thiol group, being nucleophilic, participates in various chemical reactions such as oxidation-reduction processes and disulfide bond formation, which are crucial in biological systems. The methylsulfanyl moiety further enhances the compound's reactivity by providing a polarizable sulfur atom that can engage in hydrogen bonding and other non-covalent interactions.
One of the most compelling aspects of 3-(methylsulfanyl)cyclopentane-1-thiol, Mixture of diastereomers, is its potential application in the synthesis of small-molecule drugs targeting specific biological pathways. Recent studies have demonstrated its utility as a building block for more complex molecules with therapeutic potential. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity and receptor binding, suggesting applications in areas such as inflammation, neurodegeneration, and cancer.
The stereochemical complexity of the mixture of diastereomers presents both challenges and opportunities for researchers. Diastereomers often exhibit different physical properties and biological activities, making them valuable for studying structure-activity relationships (SAR). By comparing the behavior of individual diastereomers, scientists can gain insights into how spatial arrangement influences molecular recognition and function. This has led to innovative approaches in drug design, where subtle differences in stereochemistry can lead to significant changes in efficacy and selectivity.
The synthesis of 3-(methylsulfanyl)cyclopentane-1-thiol, Mixture of diastereomers, involves sophisticated organic transformations that highlight the compound's synthetic appeal. Key steps include cyclization reactions to form the cyclopentane ring and functional group transformations to introduce the thiol and methylsulfanyl groups. These synthetic strategies often require careful optimization to achieve high yields and purity, underscoring the compound's importance as a synthetic intermediate.
From a chemical biology perspective, this compound offers a unique platform for investigating sulfur-containing biomolecules. Sulfur is an essential element in many biological processes, and thiol groups play critical roles in protein function, signaling pathways, and metabolic processes. By studying derivatives of 3-(methylsulfanyl)cyclopentane-1-thiol, researchers can gain deeper understanding into how sulfur-based modifications influence molecular behavior within biological systems.
The growing body of research on this compound underscores its significance in modern chemistry and medicine. As new synthetic methods are developed and computational tools become more advanced, the potential applications of 3-(methylsulfanyl)cyclopentane-1-thiol, Mixture of diastereomers, are likely to expand further. Future studies may explore its use in developing novel therapeutics, designing probes for biochemical assays, or even creating materials with unique properties derived from its molecular architecture.
In conclusion, 3-(methylsulfanyl)cyclopentane-1-thiol, Mixture of diastereomers (CAS No. 2648941-50-6) is a multifaceted compound with broad applications in pharmaceutical chemistry and chemical biology. Its unique structural features, reactivity patterns, and stereochemical diversity make it a valuable asset for researchers seeking to develop new bioactive molecules. As our understanding of its properties continues to grow, so too will its role in advancing scientific discovery and therapeutic innovation.
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